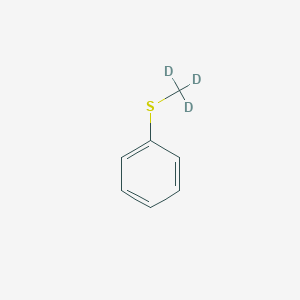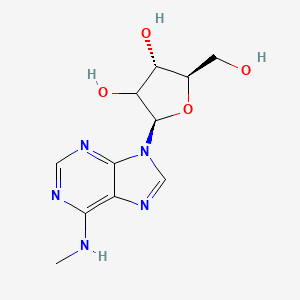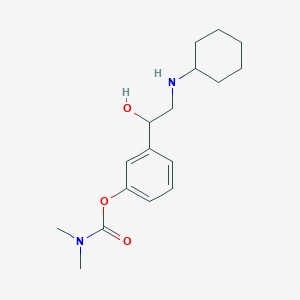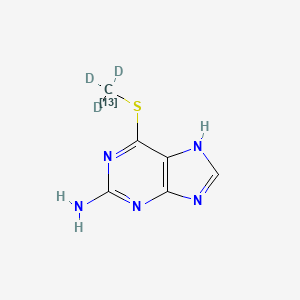
6-Methylthioguanine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylthioguanine-13C,d3 is a stable isotope-labeled compound, specifically a labeled version of 6-Methylthioguanine. This compound is marked with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C5[13C]H4D3N5S, and it has a molecular weight of 185.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 6-Methylthioguanine molecule. This process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies that focus on the synthesis of isotope-labeled compounds. These companies use advanced techniques and equipment to produce the compound in bulk quantities while maintaining high purity and isotopic enrichment levels .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylthioguanine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Aplicaciones Científicas De Investigación
6-Methylthioguanine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of environmental pollutants
Mecanismo De Acción
The mechanism of action of 6-Methylthioguanine-13C,d3 involves its incorporation into DNA and RNA, where it can interfere with normal cellular processes. The compound’s stable isotopes allow for precise tracking and quantification in various biological systems. The molecular targets and pathways involved include DNA and RNA synthesis, repair mechanisms, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
6-Thioguanine: A similar compound that is also used in scientific research and medicine.
6-Methylthioguanine: The non-labeled version of 6-Methylthioguanine-13C,d3.
6-Mercaptopurine: Another thiopurine derivative with similar applications in medicine and research
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides significant advantages in studies involving metabolic pathways, drug development, and environmental analysis .
Propiedades
Fórmula molecular |
C6H7N5S |
|---|---|
Peso molecular |
185.23 g/mol |
Nombre IUPAC |
6-(trideuterio(113C)methylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1+1D3 |
Clave InChI |
YEGKYFQLKYGHAR-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
SMILES canónico |
CSC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



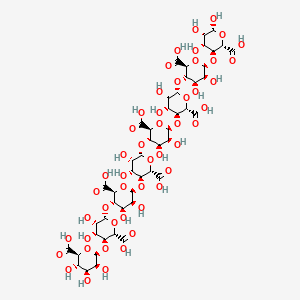


![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
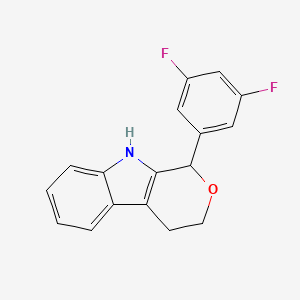
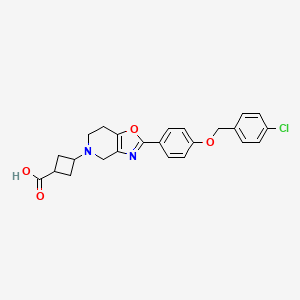
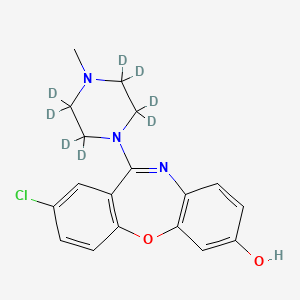
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
